2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate is an organic compound that combines the structural features of nitrophenyl and fluorene carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate typically involves the esterification of 9-hydroxy-9H-fluorene-4-carboxylic acid with 2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 9-oxo-9H-fluorene-4-carboxylate.
Reduction: Formation of 2-aminophenyl 9-hydroxy-9H-fluorene-4-carboxylate.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The fluorene moiety provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-9H-fluorene-4-carboxylic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Nitrophenyl acetate: Contains a simpler ester linkage and lacks the fluorene moiety.
9-Fluorenone-4-carboxylic acid: Contains a ketone group instead of a hydroxyl group, altering its reactivity.
Uniqueness
2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate is unique due to the combination of the nitrophenyl and fluorene carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65429-07-4 |
---|---|
Molecular Formula |
C20H13NO5 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
(2-nitrophenyl) 9-hydroxy-9H-fluorene-4-carboxylate |
InChI |
InChI=1S/C20H13NO5/c22-19-13-7-2-1-6-12(13)18-14(19)8-5-9-15(18)20(23)26-17-11-4-3-10-16(17)21(24)25/h1-11,19,22H |
InChI Key |
OCNRTBCPOUCEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)C(=O)OC4=CC=CC=C4[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.